4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine
Brand Name: Vulcanchem
CAS No.: 496014-97-2
VCID: VC21380666
InChI: InChI=1S/C18H27NO3S/c1-14-12-19(13-15(2)22-14)23(20,21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-11,14-16H,3-7,12-13H2,1-2H3
SMILES: CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Molecular Formula: C18H27NO3S
Molecular Weight: 337.5g/mol

4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine

CAS No.: 496014-97-2

Cat. No.: VC21380666

Molecular Formula: C18H27NO3S

Molecular Weight: 337.5g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine - 496014-97-2

Specification

CAS No. 496014-97-2
Molecular Formula C18H27NO3S
Molecular Weight 337.5g/mol
IUPAC Name 4-(4-cyclohexylphenyl)sulfonyl-2,6-dimethylmorpholine
Standard InChI InChI=1S/C18H27NO3S/c1-14-12-19(13-15(2)22-14)23(20,21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-11,14-16H,3-7,12-13H2,1-2H3
Standard InChI Key QBWOAWBMDYYGON-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Canonical SMILES CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3

Introduction

Chemical Structure and Nomenclature

Structural Components

4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine contains several key structural elements that define its chemical properties. The core structure is built around a morpholine ring, which is a six-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at the 1 and 4 positions, respectively. This morpholine ring is substituted with methyl groups at positions 2 and 6, creating the 2,6-dimethylmorpholine component. The nitrogen atom of the morpholine ring is connected to a sulfonyl group (SO₂), which forms a bridge to a 4-cyclohexylphenyl group. The cyclohexylphenyl component consists of a phenyl ring substituted with a cyclohexyl group at the para position.

Molecular Formula and Weight

The molecular formula of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine can be represented as C₁₈H₂₇NO₃S. The theoretical molecular weight would be approximately 337.48 g/mol, though precise values would need to be confirmed through analytical techniques.

Structural Classification

This compound belongs to several important chemical classes:

  • Sulfonamides (containing the -SO₂N- group)

  • Morpholine derivatives

  • Cyclohexyl compounds

  • Arylsulfones

Physical and Chemical Properties

Physical State and Appearance

Based on structural analysis, 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine would likely appear as a crystalline solid at room temperature, though specific descriptions would require experimental confirmation.

Solubility Profile

The compound would be expected to demonstrate moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform due to its mixed polar and nonpolar structural elements. The sulfonyl group introduces hydrogen bond acceptor capability, while the cyclohexyl portion contributes to lipophilicity. The presence of both hydrophilic and hydrophobic elements suggests limited water solubility but reasonable solubility in mixed aqueous-organic systems.

Stability Considerations

Table 1: Predicted Physicochemical Properties of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine

PropertyPredicted ValueDetermination Method
Molecular Weight337.48 g/molCalculated from molecular formula
LogP3.5-4.2Predicted based on structure
Hydrogen Bond Acceptors4Based on O and N atoms
Hydrogen Bond Donors0Based on structure
Rotatable Bonds4-5Based on structure
Topological Polar Surface Area~55-65 ŲPredicted based on functional groups
pKa (most acidic)~9-10Predicted for sulfonamide N-H

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine would likely involve the coupling of a sulfonyl chloride derivative with 2,6-dimethylmorpholine. The key synthetic steps would include:

  • Preparation of 4-cyclohexylbenzenesulfonyl chloride from 4-cyclohexylbenzene via sulfonation and chlorination.

  • Nucleophilic substitution reaction between the sulfonyl chloride and 2,6-dimethylmorpholine.

Structural FeaturePotential Biological TargetMechanism
Sulfonamide groupCarbonic anhydraseZinc coordination and hydrogen bonding
Sulfonamide groupProtein kinasesATP-competitive binding
Morpholine ringCytochrome P450 enzymesNitrogen coordination to heme iron
Cyclohexylphenyl groupHydrophobic binding pocketsLipophilic interactions

Analytical Characterization

Spectroscopic Analysis

The structural characterization of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl groups, cyclohexyl protons, aromatic protons, and morpholine ring protons.

    • ¹³C NMR would confirm the carbon framework, with distinctive shifts for aromatic, aliphatic, and heteroatom-adjacent carbons.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would be expected for the sulfonyl group (approximately 1350-1310 cm⁻¹ and 1160-1120 cm⁻¹).

    • C-O-C stretching of the morpholine ring would appear in the 1250-1050 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular ion peak would be expected at m/z 337, with fragmentation patterns characteristic of sulfonamides and morpholine derivatives.

Chromatographic Methods

For purity assessment and quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection would be suitable for 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine. Typical conditions might include:

  • Column: C18 reversed-phase

  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

  • Detection: UV at 254 nm (due to aromatic chromophore)

Structure-Based Drug Design Considerations

Pharmacophore Features

The structural elements of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine present several pharmacophore features that could be important for biological activity:

  • Hydrogen bond acceptors: The sulfonyl oxygens and morpholine oxygen.

  • Hydrophobic regions: The cyclohexyl and phenyl rings.

  • Basic nitrogen: The morpholine nitrogen, though its basicity is reduced by the electron-withdrawing sulfonyl group.

Conformational Analysis

The conformational flexibility of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine would be an important consideration for its potential biological activity. The morpholine ring generally adopts a chair conformation, while the cyclohexyl group introduces additional conformational complexity. The sulfonyl linkage provides a relatively rigid connection that positions the aromatic ring at a specific orientation relative to the morpholine, potentially important for target binding .

Modification SitePotential ChangesRationale
Cyclohexyl groupReplace with other cycloalkyl groupsAdjust lipophilicity and conformational properties
Phenyl ringIntroduce halogens, methoxy, or other substituentsModify electronic properties and binding interactions
Sulfonyl groupReplace with sulfonamide, sulfone, or sulfoxideAlter hydrogen bonding capacity and geometry
Morpholine ringReplace with piperazine, piperidine, or thiomorpholineModify basicity, hydrogen bonding, and conformational properties
Methyl groupsVary alkyl substituents at 2,6-positionsExplore steric effects on binding and physicochemical properties

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